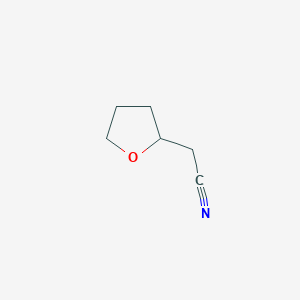

2-(Tetrahydrofuran-2-yl)acetonitrile

Beschreibung

Significance of the Tetrahydrofuran (B95107) and Nitrile Moiety in Chemical Synthesis

The tetrahydrofuran moiety is a saturated five-membered cyclic ether that is a prevalent structural motif in a vast number of biologically active compounds and natural products. numberanalytics.comresearchgate.net This ubiquity has made the synthesis of substituted tetrahydrofurans a major focus in organic chemistry. numberanalytics.comresearchgate.net The THF ring can be found in compounds exhibiting a wide range of biological activities, including antitumor, antimicrobial, antifungal, and neurotoxic effects. numberanalytics.com Consequently, the development of efficient and stereoselective methods for the construction of the THF core is of paramount importance in medicinal chemistry and drug discovery. numberanalytics.com

The nitrile group (–C≡N) is an equally important functional group in organic synthesis, prized for its versatility. numberanalytics.com It serves as a valuable precursor for a variety of other functional groups, including amines, carboxylic acids, and amides, through well-established chemical transformations such as reduction and hydrolysis. numberanalytics.com In the context of drug design, the incorporation of a nitrile group can significantly influence a molecule's pharmacological profile. nih.gov It can act as a hydrogen bond acceptor, participate in polar interactions, and enhance the metabolic stability of a drug candidate. nih.gov The nitrile group is present in over 30 pharmaceuticals approved by the FDA, highlighting its importance in medicinal chemistry. nih.gov

The combination of the stable, often chiral, tetrahydrofuran scaffold with the synthetically versatile and pharmacologically significant nitrile group in 2-(Tetrahydrofuran-2-yl)acetonitrile results in a molecule with considerable potential as a building block for the synthesis of novel bioactive compounds and functional materials.

Historical Context of Related Cyanoalkyl Ethers in Organic Chemistry

While a detailed historical timeline specifically for "cyanoalkyl ethers" is not extensively documented, the foundation for their synthesis lies in the broader history of ether and nitrile chemistry. The synthesis of ethers is a cornerstone of organic chemistry, with the Williamson ether synthesis, reported in 1850, being one of the earliest and most enduring methods. numberanalytics.commasterorganicchemistry.com This reaction, involving the reaction of an alkoxide with an alkyl halide, provided a general route to unsymmetrical ethers and laid the groundwork for the synthesis of more complex ether-containing molecules. masterorganicchemistry.com Early work on ethers, dating back to the 16th century with the synthesis of diethyl ether by Valerius Cordus, primarily focused on their anesthetic and solvent properties. murov.infoyale.edu

The study of organic nitriles also has a rich history, with their use as synthetic intermediates being recognized in the 19th century. numberanalytics.com The development of methods for introducing the cyano group and for its subsequent transformation into other functional groups greatly expanded the toolbox of synthetic organic chemists.

The synthesis of molecules containing both an ether and a nitrile functionality, such as cyanoalkyl ethers, would have become feasible with the establishment of these fundamental reactions. The intramolecular reaction of carbanions stabilized by nitrile groups with electrophilic oxygen species represents a more modern approach to the synthesis of α-cyano cyclic ethers. nih.gov A 2019 study, for instance, described the synthesis of cyano-substituted oxacycles, including tetrahydrofurans, through the intramolecular reaction of nitrile-stabilized carbanions with peroxides. nih.gov This demonstrates the continued interest and development in synthetic routes to this class of bifunctional compounds.

Contemporary Research Landscape and Future Directions for this compound

The contemporary research landscape for a molecule like this compound is largely defined by the ongoing advancements in the fields of organic synthesis, medicinal chemistry, and materials science, where its constituent moieties play a significant role. While specific research focused exclusively on this compound is not abundant in the current literature, its availability from chemical suppliers suggests its utility as a building block in synthetic endeavors. tcichemicals.com

The future for substituted tetrahydrofuran derivatives, in general, is bright, with continuous development of novel synthetic methodologies to create complex and stereochemically defined THF-containing molecules. nih.gov These compounds are expected to remain central to the discovery of new pharmaceuticals and agrochemicals. researchgate.net For instance, tetrahydrofuran derivatives are being investigated as potent inhibitors for various biological targets, including HIV protease. nih.gov

Similarly, the future applications of nitrile-containing compounds are expanding beyond their traditional roles. In the realm of sustainable chemistry, there is a growing interest in using biocatalytic methods for the selective hydrolysis of nitriles, which offers a greener alternative to harsh chemical methods. journals.co.za Nitriles are also being explored for their potential in materials science, including the development of biodegradable polymers and as components in electrolytes for energy storage devices. numberanalytics.com The unique electronic properties of the nitrile group make it an attractive component for advanced materials with specific optical or electronic functions. taylorfrancis.com

For this compound, its future in advanced chemical research likely lies in its application as a versatile intermediate. Its tetrahydrofuran ring provides a scaffold that can be further functionalized, while the nitrile group offers a handle for a variety of chemical transformations. This could enable the synthesis of libraries of novel compounds for screening in drug discovery programs or for the development of new functional materials. As synthetic methodologies become more advanced, the strategic use of such bifunctional building blocks will be crucial in the efficient construction of complex molecular architectures with desired properties.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(oxolan-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c7-4-3-6-2-1-5-8-6/h6H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSCVJPYMXOAEPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80407154 | |

| Record name | 2-(Tetrahydrofuran-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33414-62-9 | |

| Record name | 2-(Tetrahydrofuran-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Tetrahydrofuran-2-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Tetrahydrofuran 2 Yl Acetonitrile and Its Derivatives

Established Synthetic Pathways for the Introduction of the Cyanomethyl Group to Tetrahydrofuran (B95107) Ring Systems

Several established methods are employed for the synthesis of 2-(tetrahydrofuran-2-yl)acetonitrile, each with its own advantages and applications. These methods primarily focus on the formation of the carbon-carbon bond between the tetrahydrofuran ring and the cyanomethyl group.

Nucleophilic Substitution Reactions in the Formation of this compound

Nucleophilic substitution is a classical and widely utilized approach for the synthesis of this compound. This method typically involves the reaction of a tetrahydrofuran derivative bearing a suitable leaving group at the 2-position with a cyanide nucleophile.

A common strategy involves the use of a 2-halomethyltetrahydrofuran, such as 2-(bromomethyl)tetrahydrofuran or 2-(iodomethyl)tetrahydrofuran, which can be readily displaced by a cyanide salt, such as sodium cyanide or potassium cyanide, in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction proceeds via an SN2 mechanism, leading to the formation of the desired nitrile.

Table 1: Examples of Nucleophilic Substitution for the Synthesis of this compound

| Starting Material | Reagents | Solvent | Product | Yield |

|---|---|---|---|---|

| 2-(Bromomethyl)tetrahydrofuran | NaCN | DMF | This compound | Good |

| 2-(Iodomethyl)tetrahydrofuran | KCN | DMSO | This compound | High |

| 2-(Tosyloxymethyl)tetrahydrofuran | NaCN | Acetonitrile (B52724) | This compound | Moderate |

Another variation of this approach involves the activation of a primary alcohol, such as (tetrahydrofuran-2-yl)methanol, by converting it into a good leaving group, for instance, a tosylate or mesylate. This is then followed by nucleophilic substitution with a cyanide source. This two-step process provides a reliable route to the target compound from a readily available starting material.

Palladium-Catalyzed Approaches to Tetrahydrofuran Nitrile Derivatives

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools in organic synthesis, and they have been successfully applied to the formation of C-C bonds in the synthesis of tetrahydrofuran derivatives. scispace.comacs.org These methods offer a versatile and efficient alternative to traditional nucleophilic substitution reactions.

One such approach involves the palladium-catalyzed reaction of a γ-hydroxy terminal alkene with an aryl or vinyl bromide. scispace.comacs.org While this method primarily focuses on the synthesis of 2-aryl or 2-vinyltetrahydrofurans, modifications can be made to introduce a cyanomethyl group. For instance, a subsequent functional group interconversion of an appropriate substituent on the aryl ring could lead to the desired nitrile.

More directly, palladium-catalyzed heteroannulation reactions of 2-bromoallyl alcohols with 1,3-dienes, enabled by urea ligands, have been developed for the synthesis of polysubstituted tetrahydrofuran rings. chemrxiv.orgchemrxiv.org By selecting appropriate starting materials, this methodology could be adapted for the synthesis of tetrahydrofuran derivatives that can be further elaborated to introduce the cyanomethyl group.

Furthermore, palladium-catalyzed reactions involving the difunctionalization of alkenes have been reported for the synthesis of indane derivatives bearing a cyanomethyl group. nih.gov Analogous strategies could potentially be applied to cyclic systems, such as those leading to tetrahydrofuran derivatives. The mechanism of these reactions typically involves the oxidative addition of an aryl or alkenyl triflate to a Pd(0) complex, followed by alkene coordination, nucleopalladation, and reductive elimination. nih.gov

Table 2: Key Features of Palladium-Catalyzed Synthesis of Tetrahydrofuran Derivatives

| Catalytic System | Substrates | Key Transformation | Potential for Nitrile Introduction |

|---|---|---|---|

| Pd(OAc)₂/DPPF | γ-hydroxy terminal alkenes, aryl bromides | C-C and C-O bond formation | Functional group manipulation of the aryl group |

| Pd(0)/Urea Ligands | 2-bromoallyl alcohols, 1,3-dienes | Heteroannulation | Selection of diene with a nitrile precursor |

| BrettPhosPd(allyl)(Cl) | 2-allylphenyl triflates, alkyl nitriles | Alkene difunctionalization | Direct introduction of the cyanomethyl group |

Strategies Utilizing Lactones via DIBAL-H Reduction and Wittig Olefination to α,β-Unsaturated Cyanoderivatives

A versatile strategy for the synthesis of this compound and its α,β-unsaturated derivatives involves the use of lactones as starting materials. This multi-step approach leverages the selective reduction of lactones and the power of the Wittig reaction to construct the desired carbon skeleton.

The first step involves the partial reduction of a γ-lactone, such as γ-butyrolactone, to the corresponding lactol (a cyclic hemiacetal) using Diisobutylaluminium hydride (DIBAL-H) at low temperatures, typically -78 °C. adichemistry.compsgcas.ac.inic.ac.uk This selective reduction is crucial as it prevents over-reduction to the diol. psgcas.ac.in The resulting lactol exists in equilibrium with its open-chain hydroxy aldehyde form, which is the reactive species in the subsequent step.

The second step is a Wittig reaction, where the lactol is treated with a phosphorus ylide, specifically one that will introduce the cyanomethyl group. organic-chemistry.orgnih.gov A suitable ylide for this purpose is cyanomethylenetriphenylphosphorane, which can be generated in situ from (cyanomethyl)triphenylphosphonium chloride and a strong base. The ylide reacts with the aldehyde form of the lactol to form an α,β-unsaturated nitrile. nih.govorganic-chemistry.org This reaction often proceeds with good stereoselectivity, favoring the formation of the (E)-isomer. organic-chemistry.org

Finally, if the saturated derivative, this compound, is the desired product, the α,β-unsaturated nitrile can be hydrogenated using standard catalytic hydrogenation conditions, such as H₂ gas with a palladium on carbon (Pd/C) catalyst.

This three-step sequence provides a flexible route to both unsaturated and saturated tetrahydrofuran-based nitriles from readily available lactones.

Stereoselective Synthesis of this compound Analogues

The control of stereochemistry is paramount in the synthesis of biologically active molecules. Consequently, significant effort has been dedicated to the development of stereoselective methods for the synthesis of substituted tetrahydrofurans, which can be applied to the preparation of chiral analogues of this compound.

Diastereoselective Synthesis of Tetrahydrofuran Derivatives

Diastereoselective synthesis of tetrahydrofuran derivatives can be achieved through various strategies, including intramolecular cyclizations and cycloaddition reactions. nsf.govnih.govnih.govsci-hub.stfigshare.com These methods aim to control the relative stereochemistry of the substituents on the tetrahydrofuran ring.

One approach involves the thermal conversion of 3,3-dicyano-1,5-dienes bearing tert-butyl carbonates into 2,3,4-trisubstituted tetrahydrofurans. nsf.gov This transformation proceeds through a sequence of a Cope rearrangement, Boc deprotection, and an oxy-Michael addition, with the stereochemical outcome being influenced by a Zimmerman-Traxler model. nsf.gov

Another powerful method is the palladium-catalyzed oxidative cyclization of unsaturated alcohols. nih.gov For example, the treatment of γ-hydroxyalkenes with a palladium catalyst can lead to the formation of 2-vinyltetrahydrofuran derivatives with excellent diastereoselectivity. nih.gov Similarly, palladium-catalyzed reactions of γ-hydroxy terminal alkenes with aryl bromides can afford trans-2,5- and trans-2,3-disubstituted tetrahydrofurans with high diastereomeric ratios. scispace.comacs.org

Furthermore, the reaction of γ,δ-epoxycarbanions with aldehydes has been shown to produce hydroxymethyl-substituted tetrahydrofurans with high diastereoselectivity. nih.govsci-hub.stfigshare.com In this process, the initial aldol-type addition is reversible, and the subsequent intramolecular SN2 cyclization controls the final diastereomeric outcome. nih.govsci-hub.stfigshare.com

Table 3: Examples of Diastereoselective Syntheses of Tetrahydrofuran Derivatives

| Method | Starting Materials | Key Transformation | Diastereoselectivity |

|---|---|---|---|

| Thermal Rearrangement | 3,3-Dicyano-1,5-dienes | Cope rearrangement, oxy-Michael addition | High |

| Palladium-Catalyzed Oxidative Cyclization | γ-Hydroxyalkenes | Oxypalladation | Excellent |

| Reaction of Epoxycarbanions | 3,4-Epoxybutyl phenyl sulfone, aldehydes | Intramolecular SN2 cyclization | High |

Enantioselective Approaches to Chiral this compound Structures

The synthesis of enantiomerically pure or enriched this compound analogues is of great interest for pharmaceutical applications. Several enantioselective strategies have been developed to access chiral tetrahydrofuran scaffolds.

One notable method involves a sequential one-pot copper-catalyzed asymmetric Henry reaction and iodocyclization of γ,δ-unsaturated alcohols. chemistryviews.org This approach provides access to 2,5-polysubstituted tetrahydrofuran derivatives with high yields and excellent enantioselectivities (up to 97% ee). chemistryviews.org The resulting products can be further manipulated to introduce the cyanomethyl group.

Another strategy relies on the enantioselective synthesis of chiral lactone carboxylic acids, which can then be converted into chiral tetrahydrofuran derivatives. researchgate.net This method has been applied to the synthesis of various chiral 2,2-disubstituted tetrahydrofurans. researchgate.net

Palladium-catalyzed asymmetric allylic alkylation has also been employed for the diastereoselective synthesis of trans-tetrahydrofuran motifs. thieme-connect.de By using a chiral ligand, such as the Trost ligand, it is possible to achieve high levels of asymmetric induction in the formation of the tetrahydrofuran ring. thieme-connect.de

These enantioselective methods provide valuable pathways to chiral building blocks that can be utilized in the synthesis of optically active this compound and its analogues, which is crucial for the development of new therapeutic agents.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally responsible manufacturing processes. These principles aim to reduce the environmental impact of chemical production by focusing on aspects such as the use of renewable resources, waste minimization, and the development of energy-efficient catalytic methods. By integrating these concepts, the synthesis of this key nitrile intermediate can be shifted towards more ecologically and economically favorable routes.

Utilization of Environmentally Benign Solvents (e.g., 2-Methyltetrahydrofuran)

A core tenet of green chemistry is the use of safer solvents and auxiliaries. Traditional solvents often used in organic synthesis, such as tetrahydrofuran (THF) and dichloromethane, raise environmental and health concerns. A highly promising green alternative is 2-Methyltetrahydrofuran (B130290) (2-MeTHF). chemicalbook.comsigmaaldrich.com Derived from renewable bio-based feedstocks like corncobs and bagasse, 2-MeTHF presents a significantly improved environmental profile. sigmaaldrich.comrepec.org

The advantages of using 2-MeTHF over conventional solvents are numerous. It has a higher boiling point (80°C) than THF, which allows for a broader range of reaction temperatures. scispace.com Unlike THF, 2-MeTHF exhibits low water solubility, which simplifies product extraction and solvent recovery, particularly in reactions involving aqueous media, thereby reducing waste streams. researchgate.net Furthermore, 2-MeTHF is more stable than THF against peroxide formation, enhancing laboratory safety. sigmaaldrich.com Its solvent power is comparable to that of THF, making it a suitable replacement in a wide variety of chemical processes, including nucleophilic substitutions and organometallic reactions, which are relevant to nitrile synthesis. sigmaaldrich.comscispace.com The adoption of 2-MeTHF aligns with green chemistry principles by utilizing a renewable feedstock and minimizing environmental contamination. chemicalbook.com

Table 1: Comparison of 2-MeTHF with Conventional Solvents

| Property | 2-Methyltetrahydrofuran (2-MeTHF) | Tetrahydrofuran (THF) | Dichloromethane (DCM) |

|---|---|---|---|

| Source | Renewable (Biomass) | Petrochemical | Petrochemical |

| Boiling Point | 80°C | 66°C | 39.6°C |

| Water Solubility | Low | High (Miscible) | Low (1.3 g/100 mL) |

| Peroxide Formation | Lower than THF | High | N/A |

| Environmental Profile | Greener alternative, biodegradable | Environmental concerns | Hazardous, suspected carcinogen |

This table is generated based on data from multiple sources. sigmaaldrich.comscispace.comresearchgate.net

Atom Economy and Waste Minimization Strategies

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. A high atom economy signifies that most of the atoms from the starting materials are incorporated into the final product, thus minimizing the generation of waste.

Strategies to improve atom economy in the synthesis of this compound focus on designing reaction pathways that maximize the incorporation of all reactant atoms. For instance, traditional methods for nitrile synthesis, such as those involving stoichiometric amounts of toxic cyanating agents and generating significant salt waste, have low atom economy.

In contrast, modern synthetic routes that are considered more atom-economical include:

Direct Cyanation of Alcohols: Methods that convert the hydroxyl group of 2-(Tetrahydrofuran-2-yl)methanol directly to a nitrile group using a catalytic amount of a reagent are highly desirable. organic-chemistry.org

Dehydration of Amides: The conversion of 2-(Tetrahydrofuran-2-yl)acetamide to the corresponding nitrile involves the elimination of a water molecule, which is a benign byproduct, leading to a high atom economy. organic-chemistry.org

Catalytic Hydrogenation: The selective catalytic hydrogenation of nitriles to form amines is a highly atom-efficient process, a principle that can be applied in reverse or in related transformations within the synthetic pathway. perlego.com

By prioritizing reactions such as additions and rearrangements over substitutions and eliminations that generate stoichiometric byproducts, the synthesis of this compound can be made significantly more sustainable.

Catalytic Methods for Enhanced Sustainability in Nitrile Synthesis

Catalysis is a cornerstone of green chemistry, offering pathways to increase reaction efficiency, reduce energy consumption, and minimize waste. In the context of nitrile synthesis, catalytic methods provide sustainable alternatives to stoichiometric reagents. The preparation of nitriles from alcohols, such as the conversion of 2-(Tetrahydrofuran-2-yl)methanol to this compound, is an area where catalytic aerobic oxidation has emerged as a preferred green strategy. pkusz.edu.cn

These methods often utilize a transition-metal catalyst to facilitate the direct conversion of alcohols to nitriles using ammonia and an oxidant, typically air or molecular oxygen. pkusz.edu.cn This approach is highly atom-economical and avoids the use of toxic cyanating agents.

Key developments in this area include:

Copper-Based Catalysis: Homogeneous systems using catalysts like Copper(I) iodide (CuI) with ligands such as 1,10-phenanthroline or bpy, and additives like TEMPO, have been shown to effectively catalyze the aerobic oxidation of alcohols to nitriles under mild conditions. pkusz.edu.cn Heterogeneous catalysts, such as copper oxide nanoparticles supported on carbon, also demonstrate high efficiency and offer the advantage of being reusable.

Ruthenium-Based Catalysis: Heterogeneous ruthenium catalysts, for instance, Ru(OH)x/Al2O3, have been employed for the direct synthesis of nitriles from alcohols and ammonia, although they may require higher temperatures and pressures. pkusz.edu.cn

Biocatalysis: The use of enzymes, such as nitrilases, represents a green approach for the selective hydrolysis of nitriles to carboxylic acids or amides under mild aqueous conditions. journals.co.za While this applies to the transformation of nitriles rather than their synthesis, it highlights the potential of biocatalysts in creating sustainable pathways for related compounds.

These catalytic methods not only enhance the sustainability of nitrile synthesis but also often provide high yields and selectivity, making them attractive for industrial applications. acs.org

Table 2: Examples of Catalytic Systems for Nitrile Synthesis from Alcohols

| Catalyst System | Oxidant | Reaction Conditions | Key Advantages |

|---|---|---|---|

| CuI / bpy / TEMPO | O₂ (Air) | Mild (e.g., 55°C, ambient pressure) | Mild conditions, broad substrate scope |

| CuO nanoparticles on Carbon | Air | Moderate to high temperature | Reusable heterogeneous catalyst |

| Ru(OH)x/Al₂O₃ | Air | High temperature and pressure (e.g., 120°C, 6 atm) | Effective for direct conversion |

This table is generated based on data from multiple sources. pkusz.edu.cn

Chemical Reactivity and Reaction Mechanisms of 2 Tetrahydrofuran 2 Yl Acetonitrile

Reactivity of the Nitrile Functional Group

The nitrile group (C≡N) is a versatile functional group characterized by a polarized carbon-nitrogen triple bond, rendering the carbon atom electrophilic. This inherent reactivity allows for a variety of nucleophilic additions and transformations of the cyano group itself.

Nucleophilic Reactions of the α-Carbon

The α-carbon, situated between the electron-withdrawing nitrile group and the tetrahydrofuran (B95107) ring, exhibits enhanced acidity. This allows for deprotonation by a suitable base to form a resonance-stabilized carbanion. This nucleophilic carbanion can then readily participate in reactions with various electrophiles, leading to the formation of new carbon-carbon bonds and the synthesis of more complex molecular architectures.

Common reactions involving the α-carbon include alkylation, where the carbanion reacts with alkyl halides to introduce alkyl substituents. nih.govresearchgate.net The choice of base and reaction conditions is crucial to control the extent of alkylation and prevent side reactions.

Table 1: Examples of Nucleophilic Reactions at the α-Carbon of Nitriles

| Reaction Type | Electrophile | Product Type |

| Alkylation | Alkyl halide (R-X) | α-Alkyl-2-(tetrahydrofuran-2-yl)acetonitrile |

| Aldol-type Addition | Aldehyde or Ketone | β-Hydroxy-α-(tetrahydrofuran-2-yl)nitrile |

| Michael Addition | α,β-Unsaturated carbonyl | γ-Keto-α-(tetrahydrofuran-2-yl)nitrile |

Hydrolysis and Related Transformations of the Cyano Group

The cyano group of 2-(Tetrahydrofuran-2-yl)acetonitrile can undergo hydrolysis under either acidic or basic conditions to yield a carboxylic acid, 2-(Tetrahydrofuran-2-yl)acetic acid. This transformation proceeds through an intermediate amide, 2-(tetrahydrofuran-2-yl)acetamide. chemistrysteps.com The reaction conditions can be tuned to favor the isolation of either the intermediate amide or the final carboxylic acid. researchgate.net

Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom. Nucleophilic attack by water, followed by tautomerization, leads to the formation of the amide. Further hydrolysis of the amide yields the carboxylic acid and an ammonium (B1175870) salt.

Base-Catalyzed Hydrolysis: In the presence of a strong base, the hydroxide (B78521) ion acts as the nucleophile, attacking the nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to the amide. Continued hydrolysis of the amide under basic conditions affords the carboxylate salt, which upon acidification yields the carboxylic acid. chemistrysteps.com

Beyond hydrolysis, the nitrile group can be reduced to a primary amine, 2-(tetrahydrofuran-2-yl)ethanamine. googleapis.com Powerful reducing agents like lithium aluminum hydride are typically employed for this transformation. chemistrysteps.com

Reactivity of the Tetrahydrofuran Ring

The tetrahydrofuran (THF) ring is a cyclic ether and is generally stable under many reaction conditions. However, under specific circumstances, it can undergo ring-opening reactions or functionalization at its carbon atoms.

Ring-Opening Reactions and Their Stereochemical Implications

The cleavage of the C-O bonds in the tetrahydrofuran ring typically requires harsh conditions, such as treatment with strong acids or Lewis acids. These reactions proceed via protonation of the ether oxygen, followed by nucleophilic attack, leading to a variety of ring-opened products. The regioselectivity of the ring opening can be influenced by the nature of the nucleophile and the reaction conditions. For substituted tetrahydrofurans, such as this compound, the stereochemistry of the starting material can have significant implications for the stereochemical outcome of the ring-opening reaction. researchgate.net

For instance, reactions with certain boron reagents can lead to regiocontrolled halogenative cleavage of the THF ring. researchgate.net The mechanism of such reactions is often SN2-like, with the nucleophile attacking one of the α-carbons to the ether oxygen, resulting in inversion of stereochemistry at that center if it is chiral.

Functionalization of the Tetrahydrofuran Moiety

Direct functionalization of the tetrahydrofuran ring in this compound, without ring-opening, can be achieved through C-H activation strategies. rsc.orgresearchgate.netprinceton.edu These methods, often employing transition metal catalysts, allow for the introduction of new functional groups at specific positions on the THF ring. The directing effect of the substituent at the 2-position can influence the regioselectivity of such functionalization reactions.

Mechanistic Investigations of Reactions Involving this compound

Detailed mechanistic studies specifically on this compound are not extensively documented in the literature. However, the reaction mechanisms can be inferred from studies on analogous systems.

The mechanism of nitrile hydrolysis, for example, is well-established and proceeds through the formation of an amide intermediate, as discussed previously. researchgate.net The kinetics and thermodynamics of this process can be influenced by the electronic and steric effects of the tetrahydrofuran substituent.

Similarly, the mechanisms of nucleophilic attack at the α-carbon are understood to involve the formation of a stabilized carbanion. The stability and reactivity of this intermediate are influenced by the nature of the solvent, the counter-ion, and the substituents on both the nitrile and the electrophile.

For reactions involving the tetrahydrofuran ring, mechanistic investigations often focus on the nature of the intermediates in ring-opening reactions, such as oxonium ions, and the stereochemical pathways of nucleophilic substitution. nih.gov Computational studies can provide further insight into the transition states and reaction coordinates of these transformations.

Studies on Cycloreversion Pathways

No dedicated studies on the cycloreversion pathways of this compound were identified. Cycloreversion reactions, a class of pericyclic reactions, typically require specific structural features and reaction conditions, such as the presence of a suitable cycloadduct that can thermally or photochemically revert to stable smaller molecules. The carbon-carbon single bonds and carbon-oxygen bonds of the tetrahydrofuran ring are generally stable and would require significant energy input or specific catalytic activation to undergo cycloreversion. Without specific research, any discussion on potential pathways would be purely speculative.

Computational Studies on Reaction Mechanisms

A search for computational studies on the reaction mechanisms of this compound did not yield any specific results. Computational chemistry is a powerful tool for elucidating reaction mechanisms, transition states, and energy profiles. While there are numerous computational studies on various reactions of other tetrahydrofuran derivatives, none were found to focus on the specific reactivity of the acetonitrile-substituted compound .

Applications of 2 Tetrahydrofuran 2 Yl Acetonitrile in Complex Molecule Synthesis

Role as a Key Building Block in Organic Synthesis

2-(Tetrahydrofuran-2-yl)acetonitrile serves as a valuable bifunctional building block in synthetic organic chemistry. The molecule's utility stems from the distinct chemical properties of its two main components: the tetrahydrofuran (B95107) (THF) ring and the acetonitrile (B52724) moiety.

The tetrahydrofuran ring is a structural motif present in a wide array of pharmacologically significant natural products, including polyether antibiotics like lasalocid (B1674520) A and lysocellin. researchgate.net Its inclusion in a synthetic target can influence properties such as solubility and bioavailability. Consequently, this compound provides a direct route for incorporating this important cyclic ether into larger molecules. researchgate.net

The acetonitrile portion, specifically the cyanomethyl group (-CH₂CN), is a versatile two-carbon synthon. researchgate.net The methyl protons of acetonitrile are weakly acidic, allowing for deprotonation by a strong base to form a nucleophilic cyanomethyl anion. mdpi.comresearchgate.net This anion can then participate in a variety of carbon-carbon bond-forming reactions, including nucleophilic additions and substitutions. researchgate.net This reactivity allows chemists to use this compound to introduce a –CH₂CN unit attached to a THF ring, which can be further elaborated into other functional groups.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Registry Number | 33414-62-9 | tcichemicals.com |

| Molecular Formula | C₆H₉NO | tcichemicals.com |

| Molecular Weight | 111.14 g/mol | tcichemicals.com |

| Physical State (at 20°C) | Liquid | tcichemicals.com |

| Purity | >98.0% (GC) | tcichemicals.com |

| Synonyms | Tetrahydrofurfurylcarbonitrile, 2-(Cyanomethyl)tetrahydrofuran | tcichemicals.comtcichemicals.com |

Synthetic Intermediates for Pharmaceutical Compounds

The structural features of this compound make it a valuable intermediate in the synthesis of potential pharmaceutical agents. The THF scaffold is recognized by the pharmaceutical industry, with derivatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) being explored as greener, biomass-derived solvents in drug synthesis processes. nih.govnih.govresearchgate.net

Functionalized tetrahydrofurans are core components of numerous natural products known for their potent biological activities. researchgate.net Acetogenins, for instance, are a class of natural products containing THF rings that exhibit a range of cytotoxic, antitumor, and antimalarial activities. researchgate.net this compound acts as a key precursor for introducing the 2-substituted THF moiety, a common feature in these and other biologically active molecules. The nitrile group provides a versatile handle for subsequent chemical transformations necessary to build the final complex target.

In the development of new drug molecules, the ability to generate a diverse library of related compounds for screening is crucial. This compound is an ideal starting point for such strategies. The nitrile functional group is particularly useful as it can be converted into several other important functionalities:

Hydrolysis: The nitrile can be hydrolyzed to form a carboxylic acid.

Reduction: It can be reduced to a primary amine.

Cyclization: The nitrogen atom can be incorporated into a new ring system, forming various nitrogen-containing heterocycles. mdpi.comchemcomplex.com

This functional group interconversion allows medicinal chemists to systematically modify a lead structure containing the tetrahydrofuran core, optimizing its pharmacological profile. The THF ring itself can enhance metabolic stability or modulate the compound's polarity, making the combination of these two structural units a powerful tool in drug design.

Utilization in the Synthesis of Heterocyclic Compounds

The nitrile group of this compound is instrumental in the construction of new heterocyclic rings, particularly those containing nitrogen.

Research has demonstrated that derivatives of this compound are effective precursors for nitrogen-containing heterocycles. Specifically, related compounds like 2-azahetaryl-2-(tetrahydrofuran-2-ylidene)acetonitriles have been used in Knorr-type syntheses. researchgate.netosi.lv In these reactions, the acetonitrile derivative plays the role of a 1,3-dielectrophile, reacting with nucleophiles to form five-membered rings with complete regioselectivity. researchgate.net This methodology provides an efficient, two-step approach to synthesizing heterocycle-substituted aminopyrazoles and isoxazoles in good yields. researchgate.net

Table 2: Synthesis of Nitrogen Heterocycles

| Precursor Class | Reaction Type | Resulting Heterocycle | Yield | Reference |

|---|---|---|---|---|

| 2-Azahetaryl-2-(1-R-pyrrolidin-2-ylidene)acetonitriles | Knorr-type synthesis | Pyrazoles | 50-85% | researchgate.net |

| 2-Azahetaryl-2-(1-R-pyrrolidin-2-ylidene)acetonitriles | Knorr-type synthesis | Isoxazoles | 50-85% | researchgate.net |

Note: While not directly this compound, these structurally related compounds demonstrate the synthetic utility of the core structure in forming nitrogen-containing heterocycles.

The utility of this scaffold extends to the synthesis of more complex, multi-ring structures. For example, a derivative, 2-(benzo[d]thiazol-2-yl)-2-(pyrrolidin-2-ylidene)acetonitrile, can be transformed into a fused ring system. researchgate.net The process involves a formylation reaction, followed by reamination and cyclization under basic conditions. researchgate.net This sequence gives rise to a pyrrolo[3,2-c]pyridine-6-imine, which is a tetracyclic compound. researchgate.net This transformation showcases a strategy where the initial building block is first elaborated and then cyclized to construct an integrated, fused polycyclic system.

Advanced Analytical Techniques for the Characterization and Study of 2 Tetrahydrofuran 2 Yl Acetonitrile

Spectroscopic Methodologies

Spectroscopic techniques are indispensable for elucidating the molecular structure of 2-(Tetrahydrofuran-2-yl)acetonitrile by examining the interaction of the molecule with electromagnetic radiation. Each method provides unique and complementary information about the compound's atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, a detailed map of the molecular framework can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity. For this compound, distinct signals would be expected for the protons on the tetrahydrofuran (B95107) ring and the cyanomethyl group. The proton at the C2 position of the ring, being adjacent to both the oxygen atom and the acetonitrile (B52724) substituent, would appear as a multiplet at a downfield chemical shift. The two protons of the cyanomethyl group (-CH₂CN) would likely appear as a doublet, due to coupling with the C2 proton. The remaining protons on the tetrahydrofuran ring (at C3, C4, and C5) would produce complex multiplets in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this molecule, six distinct carbon signals are expected. The carbon of the nitrile group (C≡N) would appear in a characteristic downfield region (around 115-120 ppm). oregonstate.edu The carbons of the tetrahydrofuran ring would have shifts influenced by the oxygen atom, with the C2 and C5 carbons appearing more downfield than the C3 and C4 carbons. researchgate.netresearchgate.net The cyanomethyl carbon (-CH₂CN) would be found in the aliphatic region.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign each proton and carbon signal and confirm the connectivity between them, thus providing unambiguous structural elucidation.

Predicted NMR Data for this compound

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|---|

| ¹H | C2-H | ~4.2 - 4.4 | Multiplet (m) |

| ¹H | -CH₂CN | ~2.6 - 2.8 | Doublet (d) |

| ¹H | C5-H₂ | ~3.7 - 3.9 | Multiplet (m) |

| ¹H | C3-H₂, C4-H₂ | ~1.8 - 2.1 | Multiplet (m) |

| ¹³C | C≡N | ~117 - 120 | Singlet |

| ¹³C | C2 | ~75 - 78 | Singlet |

| ¹³C | C5 | ~68 - 70 | Singlet |

| ¹³C | C3, C4 | ~25 - 35 | Singlet |

| ¹³C | -CH₂CN | ~20 - 25 | Singlet |

Mass spectrometry (MS) is a vital technique for determining the molecular weight and formula of this compound. In this method, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion and its fragments is measured.

Using a high-resolution mass spectrometer, the exact mass of the molecular ion can be determined, which allows for the unambiguous calculation of the molecular formula (C₆H₉NO). Electron Impact (EI) is a common ionization technique that also induces fragmentation of the molecule. The resulting fragmentation pattern serves as a molecular fingerprint and provides valuable structural information.

For this compound, the fragmentation is expected to be influenced by both the tetrahydrofuran ring and the nitrile functional group. Key fragmentation pathways would likely include:

α-cleavage: The loss of the cyanomethyl side chain is a highly probable fragmentation pathway for 2-substituted tetrahydrofurans, which would result in a prominent fragment ion at m/z 71. nih.gov

Ring Opening: The tetrahydrofuran ring can undergo cleavage, leading to various smaller fragment ions. nih.gov

Loss of a Hydrogen Atom: Nitriles are known to exhibit a peak corresponding to the loss of an alpha hydrogen ([M-1]⁺), which would appear at m/z 110.

The analysis of these fragments helps to piece together the structure of the original molecule, corroborating the data obtained from NMR spectroscopy.

Predicted Mass Spectrometry Fragmentation Data

| m/z | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 111 | [C₆H₉NO]⁺ | Molecular Ion (M⁺) |

| 110 | [C₆H₈NO]⁺ | Loss of H atom from C2 ([M-H]⁺) |

| 71 | [C₄H₇O]⁺ | Loss of •CH₂CN (α-cleavage) |

| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ | Ring fragmentation |

| 41 | [C₃H₅]⁺ or [C₂H₃N]⁺ | Ring fragmentation or McLafferty rearrangement of the nitrile side chain |

Infrared (IR) spectroscopy is a rapid and straightforward method for identifying the functional groups present in a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. The absorption of this radiation provides a spectrum that is characteristic of the molecule's functional groups.

For this compound, two key absorptions are expected to be prominent in the IR spectrum:

C≡N Stretch: The nitrile group has a very characteristic sharp and strong absorption band in the region of 2260-2220 cm⁻¹. hmdb.ca This peak is often diagnostic for the presence of a nitrile.

C-O-C Stretch: The ether linkage within the tetrahydrofuran ring will produce a strong absorption band in the fingerprint region, typically around 1100-1050 cm⁻¹. researchgate.net

C-H Stretch: The C-H bonds of the aliphatic ring and the cyanomethyl group will show stretching vibrations just below 3000 cm⁻¹.

The presence of these characteristic bands in the IR spectrum provides strong evidence for the proposed structure of this compound.

Characteristic IR Absorption Frequencies

| Frequency Range (cm⁻¹) | Vibration | Functional Group | Expected Intensity |

|---|---|---|---|

| 2990-2850 | C-H Stretch | Aliphatic (THF ring and -CH₂-) | Medium to Strong |

| 2260-2220 | C≡N Stretch | Nitrile | Medium to Strong, Sharp |

| 1470-1440 | C-H Bend | -CH₂- | Medium |

| 1100-1050 | C-O-C Stretch | Ether (THF ring) | Strong |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating this compound from reaction mixtures, starting materials, and byproducts. These techniques are crucial for assessing the purity of the final product and for monitoring the progress of a chemical reaction in real-time.

Gas Chromatography (GC) is an ideal technique for the analysis of volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and transported by an inert carrier gas through a column containing a stationary phase. The separation is based on the differential partitioning of the components between the mobile and stationary phases.

A typical GC method for this compound would involve a capillary column with a moderately polar stationary phase, such as one based on polyethylene (B3416737) glycol (e.g., DB-WAX) or a phenyl-substituted polysiloxane (e.g., DB-5ms). A temperature program would be employed to ensure the efficient elution of the compound and any potential impurities.

Detection can be achieved using a Flame Ionization Detector (FID), which is a universal detector for organic compounds, or a Nitrogen-Phosphorus Detector (NPD), which offers higher selectivity and sensitivity for nitrogen-containing compounds like nitriles. For definitive identification of impurities, GC can be coupled with a Mass Spectrometer (GC-MS), which provides mass spectra for each separated component. shimadzu.com

Illustrative Gas Chromatography Method Parameters

| Parameter | Condition |

|---|---|

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate of 1 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 50 °C for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C (FID) or MS Transfer Line at 280 °C |

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds, including those that are not sufficiently volatile for GC. It is particularly useful for monitoring the progress of a reaction by taking aliquots from the reaction mixture over time and analyzing the relative concentrations of starting materials, intermediates, and the final product.

For this compound, a reversed-phase HPLC method would be most suitable. sigmaaldrich.com This involves a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase. The mobile phase would typically be a mixture of water and an organic solvent such as acetonitrile or methanol. shimadzu.com An isocratic elution (constant mobile phase composition) or a gradient elution (changing mobile phase composition) can be used to achieve the desired separation.

Detection is a key consideration for this compound. The nitrile functional group does not possess a strong chromophore for UV detection, which is the most common HPLC detection method. elementlabsolutions.com Therefore, detection might be challenging at low concentrations using a standard UV detector. Alternative detection methods such as a Charged Aerosol Detector (CAD), an Evaporative Light Scattering Detector (ELSD), or mass spectrometry (LC-MS) could be employed for more sensitive and universal detection.

Illustrative High-Performance Liquid Chromatography Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18, 150 mm x 4.6 mm ID, 5 µm particle size |

| Mobile Phase | Gradient of Water (A) and Acetonitrile (B). Start at 10% B, ramp to 90% B over 15 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 210 nm, or Mass Spectrometer (LC-MS) for higher sensitivity |

| Injection Volume | 10 µL |

X-ray Diffraction Studies for Solid-State Structure Determination

A comprehensive search of scientific literature and crystallographic databases did not yield any specific studies on the single-crystal X-ray diffraction of this compound. This indicates that the solid-state structure of this compound has not yet been determined and reported.

X-ray diffraction is a primary and powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline state. Such a study would provide precise data on bond lengths, bond angles, and torsion angles, defining the exact conformation of the tetrahydrofuran ring and the acetonitrile substituent. Furthermore, the analysis of the crystal packing would reveal the nature and geometry of intermolecular interactions, such as hydrogen bonds or van der Waals forces, which govern the supramolecular architecture.

Although experimental data for this compound is not available, a hypothetical table of crystallographic data is presented below to illustrate the type of information that would be obtained from such an analysis.

| Parameter | Hypothetical Value |

| Chemical formula | C₆H₉NO |

| Formula weight | 111.14 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 5.8 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 709.4 |

| Z | 4 |

| Calculated density (g/cm³) | 1.040 |

This table is for illustrative purposes only and does not represent experimentally determined data.

The determination of the crystal structure of this compound would be a valuable contribution to the chemical sciences, providing fundamental structural information that is currently absent from the body of scientific literature.

Computational Chemistry and Theoretical Studies of 2 Tetrahydrofuran 2 Yl Acetonitrile

Density Functional Theory (DFT) Calculations for Mechanistic Insights and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is particularly effective for studying the electronic structure of molecules and for exploring reaction mechanisms and energetics.

DFT calculations can be employed to investigate the mechanistic pathways of reactions involving 2-(Tetrahydrofuran-2-yl)acetonitrile. By mapping the potential energy surface, transition states can be located and characterized, providing a detailed picture of the reaction coordinates. core.ac.ukpku.edu.cn For instance, in a potential synthetic route or a metabolic pathway, DFT can help identify the rate-determining steps by calculating the activation energies. pku.edu.cn The theory also allows for the calculation of thermodynamic properties such as enthalpies and Gibbs free energies of reactants, intermediates, and products, which are crucial for predicting the feasibility and spontaneity of a reaction. researchgate.net

Modern DFT methods, often paired with appropriate basis sets, can predict various molecular properties with high accuracy. nih.gov These include geometric parameters (bond lengths and angles), vibrational frequencies for comparison with infrared spectroscopy, and electronic properties like dipole moments and charge distributions. researchgate.netnih.gov For this compound, DFT could be used to determine the most stable conformers and the energy barriers between them.

| Property | Calculated Value | Method/Basis Set |

|---|---|---|

| Ground-state Energy | -231.0203 Hartree | B3LYP/6-31G |

| Dipole Moment | 2.13 Debye | B3LYP/6-31G |

| HOMO-LUMO Gap | 7.5 eV | B3LYP/6-31G* |

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations are particularly valuable for conformational analysis and understanding the influence of the solvent environment. rsc.org

For this compound, the flexibility of the tetrahydrofuran (B95107) (THF) ring is a key aspect of its structure. The THF ring is known to exist in various puckered conformations, such as the "twisted" (C2) and "bent" (CS) forms. nih.gov MD simulations can be used to explore the conformational landscape of the molecule, identifying the most populated conformations and the dynamics of interconversion between them. nih.gov These simulations can reveal how the acetonitrile (B52724) substituent influences the conformational preference of the THF ring.

Furthermore, MD simulations explicitly account for solvent molecules, allowing for a detailed investigation of solute-solvent interactions. rsc.orgrsc.org The behavior of this compound in different solvents, such as water or organic solvents, can be simulated to understand how the solvent affects its conformation, dynamics, and ultimately its reactivity. rsc.orgrsc.org For example, the orientation of solvent molecules around the polar nitrile group and the ether oxygen can be analyzed. mdpi.com

| Parameter | Observation |

|---|---|

| Predominant THF Conformation | Twisted (C2) |

| Average Solvent Accessible Surface Area (SASA) | 150 Ų |

| Radial Distribution Function (g(r)) of Water around Nitrile Nitrogen | Peak at 2.8 Å |

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, including both DFT and higher-level ab initio methods, are instrumental in understanding the electronic structure and predicting the reactivity of molecules. ni.ac.rsnih.gov For this compound, these methods can provide a wealth of information about its chemical behavior.

The electronic properties of the molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), can be calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. eurjchem.com The locations of the HOMO and LUMO can suggest which parts of the molecule are most likely to act as electron donors and acceptors, respectively.

Reactivity descriptors derived from quantum chemical calculations, such as Fukui functions and electrostatic potential maps, can pinpoint the most reactive sites within the molecule. For example, the nitrogen atom of the nitrile group is expected to be a site for nucleophilic attack, while the acidic protons on the carbon adjacent to the nitrile group could be susceptible to deprotonation. These predictions are invaluable for understanding and predicting the outcomes of chemical reactions. acs.org

Cheminformatics Approaches for Structure-Activity Relationship (SAR) Studies

Cheminformatics combines chemistry, computer science, and information science to analyze chemical data. f1000research.com One of its major applications is in the study of Structure-Activity Relationships (SAR), which is crucial in drug discovery and materials science. nih.govx-mol.net

While specific SAR studies on this compound may be limited, cheminformatics tools can be used to analyze its structural features in the context of larger datasets of molecules with known activities. nih.gov The tetrahydrofuran moiety is a common scaffold in many biologically active compounds, including several FDA-approved drugs. researchgate.netresearchgate.net

By comparing the structural and electronic properties of this compound with those of known active compounds containing a THF ring, it is possible to generate hypotheses about its potential biological activities. nih.gov Techniques such as quantitative structure-activity relationship (QSAR) modeling could be employed to build predictive models based on molecular descriptors calculated for this compound and related compounds. f1000research.com These descriptors can include steric, electronic, and hydrophobic parameters.

Future Research Directions and Emerging Applications

Development of Novel Catalytic Systems for Efficient Synthesis

The synthesis of substituted tetrahydrofurans is a key area in organic chemistry, as this motif is present in numerous natural products and pharmacologically active compounds. chemistryviews.orgnih.gov Current research is focused on developing more efficient, selective, and sustainable catalytic methods. For the synthesis of 2-(Tetrahydrofuran-2-yl)acetonitrile and its derivatives, future efforts will likely concentrate on catalysts that can achieve high yields and stereoselectivity under mild conditions.

Recent advancements in the synthesis of related furanic compounds have highlighted the potential of various catalytic systems. For instance, monometallic catalysts, such as those based on cobalt and its oxides (Co/CoOx), have shown efficacy in the catalytic transformation of biomass-derived furfural (B47365) into 2-methylfuran. rsc.org Research has demonstrated that the ratio of different oxidation states of the metal (e.g., Co⁰:Co²⁺) can be optimized to achieve high selectivity. rsc.org Similarly, Ni-doped Mo carbide catalysts supported on materials like SiO₂, Al₂O₃, and carbon have been investigated for the hydrogenation of furfural, with carbon-supported catalysts showing high activity and selectivity. mdpi.com

Another promising avenue is the use of Lewis acid-mediated strategies. For example, ring-contraction of dioxepin derivatives using catalysts like (iPrO)₂TiCl₂ or TBSOTf has been shown to produce trisubstituted tetrahydrofurans with high diastereoselectivity. nih.gov Nickel-catalyzed reductive coupling reactions that activate C–O bonds in acetals represent another modern approach to forming α-substituted ethers, which could be adapted for nitrile-containing substrates. acs.org These methods offer modular access to complex molecules by enabling C(sp³)–C(sp²) bond formation. acs.org

Future research will likely explore these and other catalytic systems, such as those involving gold, palladium, or copper, to facilitate the cyclization and functionalization steps required to produce this compound efficiently. The development of one-pot procedures, which combine multiple reaction steps without isolating intermediates, will also be a key goal to improve process economy and reduce waste. nih.gov

Table 1: Comparison of Catalytic Systems for Furan (B31954) and Tetrahydrofuran (B95107) Synthesis

| Catalyst System | Substrate | Product | Key Findings |

|---|---|---|---|

| Co/CoOₓ | Furfural | 2-Methylfuran | Optimal selectivity achieved with a Co⁰:Co²⁺ ratio of approximately 95%. rsc.org |

| Ni-doped Mo Carbide | Furfural | 2-Methylfuran | Carbon-supported catalyst led to complete conversion and 86 mol% yield in a fixed-bed reactor. mdpi.com |

| (iPrO)₂TiCl₂ / TBSOTf | 4,5-dihydro-1,3-dioxepin | 2,3,4-trisubstituted tetrahydrofurans | Lewis acid choice controls the diastereoselectivity of the ring-contraction reaction. nih.gov |

Integration into Flow Chemistry and Continuous Processing

The shift from traditional batch manufacturing to continuous flow processing represents a major trend in the chemical and pharmaceutical industries. d-nb.infomdpi.com Flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for straightforward automation and scale-up. mdpi.commt.com The integration of the synthesis of this compound into continuous flow systems is a promising direction for future research.

Flow chemistry is particularly well-suited for reactions that are highly exothermic, involve hazardous reagents, or require short residence times to avoid side reactions. d-nb.info The synthesis of this compound could benefit from these features, potentially leading to higher yields and purity compared to batch processes. For example, multistep syntheses can be "telescoped" in a flow setup, where the output from one reactor is directly fed into the next without the need for isolating and purifying intermediates. nih.gov This approach significantly reduces processing time, solvent usage, and waste generation. mdpi.com

The choice of solvent is critical in flow chemistry, especially when dealing with reactions that may produce solid byproducts, leading to reactor clogging. hybrid-chem.com While THF is a common solvent, its bio-based alternative, 2-methyltetrahydrofuran (B130290) (2-MeTHF), has emerged as a greener option with favorable properties for flow processes, including better performance in some asymmetric catalytic reactions. researchgate.netmdpi.com Research into optimizing solvent systems and reactor designs will be crucial for the successful implementation of a continuous process for this compound. hybrid-chem.com

Table 2: Potential Advantages of Flow Synthesis vs. Batch Processing

| Parameter | Batch Processing | Continuous Flow Processing | Potential Impact on Synthesis |

|---|---|---|---|

| Safety | Handling of large volumes of reagents; potential for thermal runaway. | Small reactor volumes minimize the amount of hazardous material at any given time. d-nb.info | Safer handling of reactive intermediates and exothermic steps. |

| Heat Transfer | Limited by surface-area-to-volume ratio, can lead to hot spots. | High surface-area-to-volume ratio allows for efficient heating and cooling. mdpi.com | Improved temperature control, reducing side products and enhancing selectivity. |

| Mixing | Can be inefficient, leading to concentration gradients. | Efficient and rapid mixing in microreactors. d-nb.info | Increased reaction rates and improved product consistency. |

| Scalability | Often requires re-optimization of reaction conditions. | Scale-up achieved by running the system for longer times or by parallelization ("numbering-up"). mt.com | More predictable and faster transition from laboratory to industrial production. |

| Process Control | Manual or semi-automated control of parameters. | Fully automated systems allow for precise control of residence time, temperature, and stoichiometry. nih.gov | Higher reproducibility and optimization of reaction conditions. |

Exploration of Bio-catalytic Transformations

Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, is a cornerstone of green chemistry. nih.gov It offers unparalleled selectivity (chemo-, regio-, and enantioselectivity) under mild, environmentally benign conditions. nih.gov Exploring biocatalytic routes for the synthesis and transformation of this compound presents a significant opportunity for future research.

One key area of exploration is the enantioselective synthesis of chiral derivatives. Since many active pharmaceutical ingredients are chiral, the ability to produce single-enantiomer compounds is highly valuable. nih.gov Enzymes such as hydroxynitrile lyases (HNLs), which catalyze the formation of cyanohydrins, could potentially be engineered to accept substrates leading to chiral tetrahydrofuran-containing nitriles. researchgate.nettaylorfrancis.com Substrate and enzyme engineering have proven effective in improving the synthesis of other complex nitriles, enhancing optical purity and reducing the required enzyme load. nih.gov

Furthermore, enzymes like reductases and dehydrogenases could be employed for the stereoselective reduction of related keto-nitriles to produce chiral hydroxy-nitriles, which are valuable building blocks. nih.gov The biotransformation of related furan compounds has already been demonstrated; for example, the fungus Fusarium striatum can reduce 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-di(hydroxymethyl)furan (DHMF) with high yield and selectivity. mdpi.com Similar screening of microbial strains or isolated enzymes could uncover biocatalysts capable of transforming the nitrile or the THF moiety of this compound into other functional groups, opening pathways to novel derivatives. nih.gov

Table 3: Potential Enzymatic Transformations for this compound Derivatives

| Enzyme Class | Potential Reaction | Substrate Precursor/Derivative | Product | Significance |

|---|---|---|---|---|

| Hydroxynitrile Lyase (HNL) | Asymmetric cyanation | Tetrahydrofuran-2-carboxaldehyde | Chiral 2-(Hydroxy(tetrahydrofuran-2-yl))acetonitrile | Access to enantiomerically pure cyanohydrins, key pharmaceutical intermediates. researchgate.nettaylorfrancis.com |

| Ketoreductase (KRED) | Asymmetric reduction of a ketone | 2-(Oxotetrahydrofuran-2-yl)acetonitrile | Chiral 2-(Hydroxy(tetrahydrofuran-2-yl))acetonitrile | Production of chiral alcohols with high enantiomeric excess. nih.gov |

| Nitrilase / Nitrile Hydratase | Hydrolysis of the nitrile group | This compound | 2-(Tetrahydrofuran-2-yl)acetic acid or amide | Conversion to carboxylic acids or amides under mild, aqueous conditions. |

| Oxidase / Oxygenase | Oxidation of the THF ring or side chain | this compound | Hydroxylated or ring-opened products | Generation of novel functionalized derivatives. researchgate.net |

Advanced Materials Science Applications

The distinct chemical functionalities of this compound make it an intriguing candidate for applications in materials science. The THF moiety can impart flexibility and influence solubility, while the nitrile group can undergo a variety of chemical transformations, including polymerization, hydrolysis, or reduction, making it a versatile handle for creating functional polymers and materials.

In polymer chemistry, THF is already widely used as a solvent for producing polymers like PVC and polyurethanes. laballey.com Derivatives such as 2-MeTHF are being explored as green solvents for polymerizations. scispace.comresearchgate.net Beyond its role as a solvent, the this compound molecule itself could be used as a monomer or a functional additive. For example, the nitrile group could be polymerized to create polymers with unique electronic and optical properties.

Another emerging area is the development of advanced functional materials like Covalent Organic Frameworks (COFs). These are crystalline porous polymers with ordered structures, and their properties can be tuned by selecting specific organic building blocks. acs.org The synthesis of COFs often occurs in solvents like THF and acetonitrile (B52724). acs.orgluxembourg-bio.com Incorporating a molecule like this compound directly into the COF structure could introduce specific functionalities, influencing the material's porosity, stability, and affinity for certain molecules, with potential applications in sensing, catalysis, or gas storage. acs.org

Furthermore, the compound could serve as a building block for creating specialized nanoparticles for applications such as drug delivery. The properties of such nanoparticles, including their biocompatibility and drug-loading capacity, are highly dependent on the chemical nature of the constituent polymers. rsc.org The polarity and hydrogen-bonding capability of the THF ring, combined with the reactive potential of the nitrile group, could be leveraged to design novel polymeric nanocarriers with tailored properties.

Q & A

Q. How do solvent effects impact the compound’s stability in long-term catalytic cycles?

- Methodological Answer : Polar solvents (e.g., THF, DMF) stabilize charged intermediates but may accelerate nitrile hydrolysis. Use stability-indicating assays (e.g., GC-MS) to monitor degradation. For anaerobic conditions, degas solvents with N₂ and add radical scavengers (e.g., BHT) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.